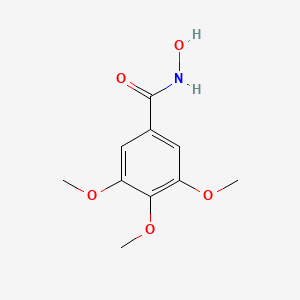N-Hydroxy-3,4,5-trimethoxybenzamide
CAS No.: 15494-44-7
Cat. No.: VC14441381
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15494-44-7 |
|---|---|
| Molecular Formula | C10H13NO5 |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | N-hydroxy-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C10H13NO5/c1-14-7-4-6(10(12)11-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H,11,12) |
| Standard InChI Key | PIULYJCFXUOXIV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Hydroxy-3,4,5-trimethoxybenzamide belongs to the hydroxamic acid class, distinguished by its N-hydroxyamide moiety. The benzene ring is fully substituted with methoxy (-OCH₃) groups at positions 3, 4, and 5, creating a symmetrical substitution pattern. The IUPAC name N-hydroxy-3,4,5-trimethoxybenzamide reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 15494-44-7 | |
| Molecular Formula | C₁₀H₁₃NO₅ | |
| Molecular Weight | 227.21 g/mol | |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NO | |
| InChIKey | PIULYJCFXUOXIV-UHFFFAOYSA-N |
The planar aromatic system and electron-donating methoxy groups likely influence its solubility and reactivity. The hydroxamic acid group (-NHOH) introduces hydrogen-bonding capacity, critical for interactions with biological targets .
Spectral and Computational Data
PubChem provides computed descriptors, including a topological polar surface area (TPSA) of 86.71 Ų and an octanol-water partition coefficient (LogP) of 0.85, indicating moderate hydrophobicity . These values suggest balanced membrane permeability and solubility, favorable for drug-like properties. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) fragmentation patterns remain unreported but can be inferred from analogs. For example, 3,4,5-trimethoxybenzamide (CAS 3086-62-2) exhibits a melting point of 179–184°C and a boiling point of 275.4°C, with similar stability profiles .
Synthesis and Derivatives
Synthetic Routes
While no explicit synthesis for N-hydroxy-3,4,5-trimethoxybenzamide is documented, analogous compounds suggest feasible pathways:
-
Hydroxylamine Substitution: Reacting 3,4,5-trimethoxybenzoyl chloride with hydroxylamine (NH₂OH) under basic conditions.
-
Nitroxide Reduction: Introducing a nitro group to 3,4,5-trimethoxybenzamide followed by reduction to the hydroxylamine.
A 1981 study on antiarrhythmic 3,4,5-trimethoxybenzamide derivatives highlights the versatility of this scaffold for functionalization . For instance, Schiff base derivatives of similar structures exhibit enhanced cytotoxicity, as seen in compound 4h from a 2022 study, which inhibited tubulin polymerization and induced apoptosis in breast cancer cells .
Structural Analogues and Activity
Comparative analysis with non-hydroxylated analogs reveals critical structure-activity relationships (SAR):
The hydroxamic acid group enhances metal-chelating capacity, potentially enabling histone deacetylase (HDAC) inhibition, a mechanism exploited in oncology .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound’s LogP of 0.85 suggests moderate lipid solubility, suitable for passive diffusion across biological membranes. Aqueous solubility is likely limited due to the aromatic methoxy groups, necessitating formulation strategies like nanostructured lipid carriers (NLCs) for improved bioavailability .
Thermal Stability
While thermal decomposition data are unavailable, the related compound 3,4,5-trimethoxybenzamide decomposes at 275°C . The hydroxylamine group may reduce thermal stability compared to its amide analog.
Spectroscopic Characteristics
Hypothetical IR peaks include:
-
N-H stretch: 3200–3300 cm⁻¹ (hydroxamic acid)
-
C=O stretch: 1650–1700 cm⁻¹ (amide I band)
-
C-O-C asym/sym stretches: 1250–1050 cm⁻¹ (methoxy groups)
Biological Relevance and Hypothesized Mechanisms
Anticancer Activity
Though untested, structural parallels to compound 4h suggest possible antitumor effects. Key mechanisms may include:
-
Cell cycle arrest: G2/M phase blockade, as seen in MDA-MB-231 cells .
-
Apoptosis induction: Upregulation of Bax/Bcl-2 ratio and caspase activation .
Anti-Inflammatory and Antimicrobial Applications
Methoxy groups are associated with cyclooxygenase (COX) inhibition, while hydroxamic acids exhibit antibacterial properties via metalloenzyme disruption. These remain speculative for N-hydroxy-3,4,5-trimethoxybenzamide but warrant experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume